molecular formula C11H15NO2 B8462374 Methyl-3-methylamino-3-phenylpropionate

Methyl-3-methylamino-3-phenylpropionate

Cat. No.: B8462374
M. Wt: 193.24 g/mol
InChI Key: UJWXABCCNFNPRE-UHFFFAOYSA-N
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Description

Methyl-3-methylamino-3-phenylpropionate is a phenylpropionate derivative of interest in medicinal chemistry and biochemical research. While specific studies on this compound are limited, research on closely related phenolic amide esters suggests potential as a cell-permeable anti-cytokine agent. One such analog, Methyl 2-[3-(4-hydroxyphenyl)prop-2-enoylamino]-3-phenylpropanoate (MHPAP), has demonstrated significant inhibitory effects on pivotal inflammatory cytokines, including IL-6, IL-1β, IL-8, and TNF-α in lipopolysaccharide (LPS)-stimulated THP-1 and human peripheral blood mononuclear cells (PBMCs) . The activity of these compounds is highly dependent on cell permeability, with ester forms typically exhibiting superior transport into monocyte/macrophage-like cells compared to their non-ester counterparts . The proposed mechanism of action for this class of compounds involves the inhibition of the NF-κB signaling pathway, a key regulator of inflammatory responses. In silico and cellular studies suggest that these esters may exert their effects by binding to IκB kinase (IKK), thereby inhibiting the phosphorylation of NF-κB p65 and subsequent suppression of pro-inflammatory cytokine production . Researchers can investigate this compound as a building block for developing novel bioactive molecules or as a tool compound for studying inflammatory pathways. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

methyl 3-(methylamino)-3-phenylpropanoate

InChI

InChI=1S/C11H15NO2/c1-12-10(8-11(13)14-2)9-6-4-3-5-7-9/h3-7,10,12H,8H2,1-2H3

InChI Key

UJWXABCCNFNPRE-UHFFFAOYSA-N

Canonical SMILES

CNC(CC(=O)OC)C1=CC=CC=C1

Origin of Product

United States

Comparison with Similar Compounds

Modifications in the Amino Group

a) Methyl (3S)-3-Boc-amino-3-phenylpropionate

  • Structure: Features a tert-butoxycarbonyl (Boc) protecting group on the amino moiety.
  • Key Properties: CAS: 190189-97-0 | Mol. Formula: C₁₅H₂₁NO₄ | Mol. Weight: 279.33 g/mol The Boc group enhances stability during synthetic steps, preventing unwanted side reactions. Used in peptide synthesis and as a precursor for chiral building blocks .

b) Methyl (3S)-3-amino-3-phenylpropionate

  • Structure: Lacks the methyl group on the amino moiety.
  • Key Properties: CAS: 37088-66-7 | Mol. Formula: C₁₀H₁₃NO₂ | Mol. Weight: 179.22 g/mol Higher polarity compared to the methylamino derivative due to the primary amine. Intermediate in synthesizing β-amino acid derivatives and enzyme inhibitors .

c) Methyl-3-methylamino-3-phenylpropionate

  • Key Properties: Hypothetical Mol. Formula: C₁₁H₁₅NO₂ (estimated) | Mol.

Substituent Variations on the Phenyl Ring

a) Methyl 3-amino-3-(3-methoxyphenyl)propanoate hydrochloride

  • Structure : Methoxy (-OCH₃) substituent at the phenyl ring’s meta-position.
  • Key Properties: CAS: 1269634-11-8 | Mol. Formula: C₁₁H₁₆ClNO₃ | Mol. Hydrochloride salt form improves aqueous solubility .

b) Methyl 3-amino-3-[3-(trifluoromethyl)phenyl]propanoate

  • Structure : Trifluoromethyl (-CF₃) substituent at the meta-position.
  • Key Properties: Mol. Formula: C₁₁H₁₂F₃NO₂ | Mol. Weight: 247.21 g/mol The electron-withdrawing -CF₃ group reduces electron density on the phenyl ring, affecting π-π stacking interactions in drug-receptor binding .

c) (S)-3-Amino-3-(4-bromophenyl)propionic acid

  • Structure : Bromine substituent at the para-position.
  • Key Properties :
    • CAS : 275826-36-3
    • Bromine’s steric bulk and electronegativity may enhance halogen bonding in protein-ligand interactions, useful in kinase inhibitor design .

Ester Group Variations

a) Ethyl 3-[(3,5-dimethylphenyl)amino]propionate

  • Structure : Ethyl ester (vs. methyl) and dimethylphenyl substituents.
  • Dimethylphenyl group introduces steric hindrance, affecting substrate-enzyme interactions .

Preparation Methods

Reaction Conditions and Optimization

The hydrogenation step employs palladium-based catalysts under hydrogen pressures ranging from 0.7 to 1.0 MPa. Temperature control is critical, with optimal yields achieved at 70°C. Post-hydrogenation, the crude product is purified via solvent extraction (ethyl acetate) and recrystallization using hexane, achieving purities up to 98%. A comparative analysis of experimental batches reveals yield variations tied to pressure and temperature:

EmbodimentHydrogen Pressure (MPa)Temperature (°C)Yield (%)Purity (%)
11.0705296
20.7306596
31.0707098

Higher pressures and temperatures generally correlate with improved yields, though excessive heat risks side reactions, necessitating precise control.

Purification and Byproduct Management

The hydrochloride intermediate is neutralized using 30% potassium hydroxide, followed by ethyl acetate extraction. Residual solvents are removed via vacuum distillation, and recrystallization in hexane further refines the product. This step eliminates impurities such as unreacted acetophenone and dimeric byproducts, which are common in Mannich reactions.

A third method, cited in Chemistry Letters (1985), employs reductive amination of β-keto esters. While specifics are sparing, the general pathway entails:

  • Condensation of methyl acetoacetate with benzaldehyde to form a β-keto ester.

  • Reaction with methylamine to generate an imine intermediate.

  • Catalytic hydrogenation to reduce the imine to the target amine.

This method’s advantage lies in its modularity, allowing substitution of aldehydes and amines to diversify products. However, competing side reactions—such as over-reduction of the ketone or premature hydrolysis—require careful catalyst selection (e.g., Raney nickel or platinum oxide) and inert atmospheres.

Comparative Analysis of Synthetic Routes

MethodYield Range (%)Purity (%)Key Challenges
Catalytic Hydrogenation48–7093–98Byproduct formation at high temperatures
Esterification70–90*90–95*Acid handling; equilibrium limitations
Reductive Amination60–75*85–92*Imine stability; catalyst cost

*Estimated based on analogous reactions.

Catalytic hydrogenation offers the highest purity and scalability but demands specialized equipment for high-pressure conditions. Esterification is operationally simpler but struggles with equilibrium-driven yield caps. Reductive amination balances versatility and efficiency but faces cost barriers from catalysts.

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